1H-Indole, 3-[(trifluoromethyl)thio]-
Description
Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis
The term "privileged structure" was first proposed in 1988 to describe molecular scaffolds capable of providing ligands for diverse biological receptors through judicious modification. nih.govingentaconnect.com The indole scaffold is a quintessential example of such a structure, recognized as one of the most important structural subunits for the discovery of new drug candidates. nih.govbenthamdirect.com Its prevalence is rooted in its presence as a common structural feature in a multitude of natural products and essential biomolecules, including the amino acid tryptophan, the neurotransmitter serotonin, and various alkaloids. nih.govingentaconnect.com
The inherent versatility of the indole nucleus has led to the development of a vast number of synthetic derivatives with a broad spectrum of biological activities. benthamdirect.comeurekaselect.com These compounds have found applications across a wide range of therapeutic targets. benthamdirect.comeurekaselect.com For instance, indole-based molecules have been developed as:
Anti-inflammatory agents
Phosphodiesterase inhibitors
5-Hydroxytryptamine (5-HT) receptor agonists and antagonists
Cannabinoid receptor agonists
HMG-CoA reductase inhibitors
The successful translation of indole-containing compounds into pharmaceuticals is extensive, with many G-protein coupled receptors (GPCRs) possessing a conserved binding pocket that is recognized by the indole scaffold. benthamdirect.comeurekaselect.com This explains the structural basis for a large number of drugs, such as indomethacin (B1671933), ergotamine, frovatriptan, and ondansetron, that feature the indole substructure. ingentaconnect.combenthamdirect.comeurekaselect.com The combination of the indole nucleus with other functional groups, such as the glyoxylamide moiety, has created excellent templates for structural modifications aimed at interacting with specific molecular targets to produce desired therapeutic effects. nih.govnih.gov
Strategic Importance of the Trifluoromethylthio (SCF3) Moiety in Enhancing Molecular Properties for Biological Applications
The trifluoromethylthio (SCF3) group has garnered significant interest in both pharmaceutical and agrochemical design as a functional moiety that can impart unique and beneficial properties to a molecule. enamine.netenamine.net It is characterized as a strongly electron-withdrawing group with exceptionally high lipophilicity. researchgate.netresearchgate.net These distinct electronic and physical characteristics are strategically employed to enhance the performance of bioactive compounds.
One of the most significant advantages of incorporating an SCF3 group is the dramatic increase in lipophilicity. researchgate.net The Hansch lipophilicity parameter for SCF3 is 1.44, which is substantially higher than that of the trifluoromethyl (CF3) group (0.88). nih.govnih.gov This enhanced lipophilicity can significantly improve the ability of a molecule to permeate cell membranes and cross the blood-brain barrier, which can lead to increased bioavailability of drug candidates. enamine.netenamine.netnih.gov
Overview of Academic Research Trajectories for 1H-Indole, 3-[(trifluoromethyl)thio]-
Research into 1H-Indole, 3-[(trifluoromethyl)thio]- and its derivatives focuses on leveraging the combined benefits of the indole scaffold and the SCF3 moiety. The synthesis of this specific compound and its analogues has been a key area of investigation, with various methods developed to achieve efficient trifluoromethylthiolation of the indole ring at the C3 position. One reported method involves a palladium-catalyzed reaction of a 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth chloride. rsc.org Another approach utilizes a dual catalytic system for the direct trifluoromethylthiolation of N-substituted indoles. nih.govacs.org
The primary application explored for this class of compounds lies in agrochemistry. Specifically, N-substituted derivatives of 3-trifluoromethylthioindole have demonstrated potent insecticidal activity. nih.govacs.org These compounds are effective against parasitic acarians that affect animals and possess the desirable characteristic of low toxicity to mammals. nih.govacs.org This highlights a research trajectory focused on developing new, effective, and safer crop and animal protection agents.
Below is a data table summarizing key properties of the parent compound, 1H-Indole, 3-[(trifluoromethyl)thio]-.
| Property | Value |
| Molecular Formula | C9H6F3NS |
| Molecular Weight | 217.21 g/mol nih.gov |
| Appearance | Not specified |
| CAS Number | 942519-17-9 |
Structure
3D Structure
Properties
CAS No. |
62665-49-0 |
|---|---|
Molecular Formula |
C9H6F3NS |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)14-8-5-13-7-4-2-1-3-6(7)8/h1-5,13H |
InChI Key |
VPEMXTXUUMXJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SC(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways for 1h Indole, 3 Trifluoromethyl Thio and Its Structural Analogs
Direct Trifluoromethylthiolation Strategies
Direct C-H trifluoromethylthiolation of the indole (B1671886) nucleus, particularly at the electron-rich C3 position, represents the most atom-economical and efficient approach to synthesizing 3-trifluoromethylthioindoles. These methods can be broadly categorized into transition metal-catalyzed and metal-free approaches.
Transition Metal-Catalyzed Approaches
Transition metal catalysis offers powerful tools for the formation of C-S bonds, and several methods have been developed for the trifluoromethylthiolation of indoles.
A notable palladium-catalyzed method provides access to 3-((trifluoromethyl)thio)indoles through a cyclization reaction of 2-alkynylanilines. This transformation is achieved by reacting 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of a palladium(II) catalyst and bismuth(III) chloride. rsc.orgcas.cn The presence of bismuth(III) chloride is critical for the reaction's success, as it is believed to activate the trifluoromethanesulfanylamide, facilitating the trifluoromethylthiolation process. rsc.orgcas.cn
The general reaction scheme involves the palladium-catalyzed intramolecular cyclization of the 2-alkynylaniline, which forms the indole ring, concurrent with the incorporation of the trifluoromethylthio group at the 3-position. This method is advantageous as it constructs the indole core and installs the desired functionality in a single synthetic operation.
| Entry | 2-Alkynylaniline Substrate | Trifluoromethylthiolating Agent | Catalyst System | Yield (%) |
| 1 | 2-(Phenylethynyl)aniline | Trifluoromethanesulfanylamide | Pd(II)/BiCl3 | High |
| 2 | 2-(Hex-1-yn-1-yl)aniline | Trifluoromethanesulfanylamide | Pd(II)/BiCl3 | Good |
Copper-catalyzed reactions have emerged as a versatile and cost-effective alternative for C-H functionalization. In the context of synthesizing 3-trifluoromethylthioindoles, copper-catalyzed oxidative trifluoromethylthiolation of the indole C3-H bond is a significant strategy. These reactions typically involve a copper catalyst (often in the +1 or +2 oxidation state), an oxidant, and a trifluoromethylthiolating reagent.
One approach utilizes a trifluoromethanesulfonyl hypervalent iodonium (B1229267) ylide as the trifluoromethylthiolating agent in the presence of copper(I) chloride. researchgate.net This method is proposed to proceed through the in situ reduction of the trifluoromethanesulfonyl group to the trifluoromethylthio group, which then undergoes a copper-catalyzed reaction with the indole. researchgate.net
Another strategy employs more readily available trifluoromethylthiolating agents. While much of the literature focuses on trifluoromethylation (-CF3 addition), the direct trifluoromethylthiolation (-SCF3 addition) at the C3 position of indoles using copper catalysis is also an area of active research. These reactions are often proposed to proceed via a radical mechanism, where a trifluoromethylthio radical is generated and then adds to the electron-rich C3 position of the indole.
| Entry | Indole Substrate | Trifluoromethylthiolating Agent | Catalyst/Oxidant | Yield (%) |
| 1 | 1H-Indole | Trifluoromethanesulfonyl hypervalent iodonium ylide | CuCl | Not Specified |
| 2 | Substituted Indoles | AgSCF3 | Cu(OTf)2/Oxidant | Moderate to Good |
Organocatalytic and Metal-Free Trifluoromethylthiolation Methods
To circumvent the use of potentially toxic and expensive transition metals, organocatalytic and metal-free methods for trifluoromethylthiolation have been developed. These approaches offer milder reaction conditions and often exhibit excellent functional group tolerance.
A recently developed metal-free method utilizes Trifluoromethylsulfonyl Pyridinium Salt (TFSP) as a source of the trifluoromethylthio group for the direct C3-H trifluoromethylthiolation of indoles. rsc.orgcas.cn This reaction is proposed to proceed through the reduction of TFSP in the presence of diethyl phosphite (B83602) and a catalytic amount of sodium chloride. cas.cn
The plausible reaction mechanism involves the initial reaction of TFSP with either diethyl phosphite or a chloride anion to generate trifluoromethanesulfonyl chloride (CF3SO2Cl) as a key intermediate. cas.cn Subsequent reduction of this intermediate, likely through a series of steps involving the formation of trifluoromethylsulfinyl chloride (CF3S(O)Cl) and then trifluoromethylsulfenyl chloride (CF3SCl), generates the electrophilic trifluoromethylthiolating species. cas.cn Finally, the electron-rich indole attacks the electrophilic sulfur atom of CF3SCl to afford the desired 3-trifluoromethylthioindole. cas.cn This method is notable for its operational simplicity and the use of a readily accessible trifluoromethylthiolating agent precursor. rsc.orgcas.cn
The reaction demonstrates a broad substrate scope, tolerating various electron-donating and electron-withdrawing substituents on the indole ring.
| Entry | Indole Substrate | Reagents | Yield (%) |
| 1 | 1H-Indole | TFSP, (EtO)2P(O)H, NaCl | 78 |
| 2 | 5-Methoxy-1H-indole | TFSP, (EtO)2P(O)H, NaCl | 85 |
| 3 | 5-Bromo-1H-indole | TFSP, (EtO)2P(O)H, NaCl | 72 |
| 4 | Methyl 1H-indole-5-carboxylate | TFSP, (EtO)2P(O)H, NaCl | 65 |
Another important metal-free approach involves the direct use of trifluoromethanesulfonyl sources, such as trifluoromethanesulfonyl chloride (CF3SO2Cl), in the presence of a reducing agent. A notable example is the triphenylphosphine-mediated trifluoromethylthiolation of indoles. researchgate.netnih.gov
In this reaction, triphenylphosphine (B44618) acts as the reducing agent, facilitating the deoxygenative reduction of the sulfonyl group to a sulfenyl species. The proposed mechanism likely involves the initial attack of triphenylphosphine on the sulfur atom of trifluoromethanesulfonyl chloride, leading to the formation of a phosphonium (B103445) salt intermediate. Subsequent steps are thought to involve the elimination of triphenylphosphine oxide and the generation of an electrophilic trifluoromethylthiolating species, which is then attacked by the indole at the C3 position. The addition of sodium iodide can facilitate this transformation by generating iodine in situ, which may accelerate the reaction. researchgate.net This method provides a direct and metal-free route to 3-trifluoromethylthioindoles from a readily available and inexpensive trifluoromethanesulfonyl source.
| Entry | Indole Substrate | Reagents | Additive | Yield (%) |
| 1 | 1H-Indole | CF3SO2Cl, PPh3 | NaI | High |
| 2 | 2-Methyl-1H-indole | CF3SO2Cl, PPh3 | NaI | Good |
| 3 | 5-Nitro-1H-indole | CF3SO2Cl, PPh3 | NaI | Moderate |
Silver(I) Trifluoromethanethiolate (AgSCF3) Based Syntheses
Silver(I) trifluoromethanethiolate (AgSCF3) is a versatile and widely used reagent for introducing the SCF3 group into organic molecules. acs.org It can serve as a source of both nucleophilic and electrophilic trifluoromethylthio species, as well as the trifluoromethylthio radical (•SCF3), depending on the reaction conditions and additives. nih.gov
A direct and efficient method for the synthesis of 3-((trifluoromethyl)thio)indoles involves the reaction of 2-alkynyl azidoarenes with AgSCF3. nih.gov This transformation proceeds in a single step under open-air conditions, providing a variety of substituted 3-((trifluoromethyl)thio)indoles in moderate to good yields. nih.gov The reaction is typically promoted by an oxidant, such as potassium persulfate (K2S2O8), in a solvent like dimethyl sulfoxide (B87167) (DMSO). This protocol is compatible with a broad range of substrates, highlighting its utility in constructing the trifluoromethylthiolated indole core. nih.gov
Table 1: Synthesis of 3-((Trifluoromethyl)thio)indoles from 2-Alkynyl Azidoarenes
| Entry | 2-Alkynyl Azidoarene Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 1-azido-2-(phenylethynyl)benzene | 2-phenyl-3-((trifluoromethyl)thio)-1H-indole | 75 |
| 2 | 1-azido-4-methyl-2-(phenylethynyl)benzene | 5-methyl-2-phenyl-3-((trifluoromethyl)thio)-1H-indole | 82 |
| 3 | 1-azido-4-chloro-2-(phenylethynyl)benzene | 5-chloro-2-phenyl-3-((trifluoromethyl)thio)-1H-indole | 78 |
While direct intermolecular trifluoromethylthiolation of simple amines to form indoles is less common, AgSCF3 is instrumental in intramolecular cyclization reactions of nitrogen-containing substrates to generate SCF3-functionalized heterocycles. These cascade reactions often involve the generation of a trifluoromethylthio radical which initiates a sequence of bond formations.
For instance, a copper-catalyzed cascade cyclization/trifluoromethylthiolation of unactivated olefins using AgSCF3 provides access to various SCF3-substituted pyrrolines. This methodology demonstrates the principle of forming a nitrogen-containing ring concurrently with C-SCF3 bond formation. A similar strategy involving a AgSCF3/Na2S2O8 promoted trifluoromethylthiolation/cascade cyclization of o-propargyl arylazides can be employed to synthesize valuable SCF3-substituted quinolines.
Furthermore, the intramolecular oxytrifluoromethylthiolation of alkenes, using AgSCF3 under aerobic conditions, leads to the formation of isoxazolines bearing an SCF3 substituent. This reaction proceeds through an oxime radical which undergoes intramolecular addition to the C=C bond, followed by trapping of the resulting alkyl radical with a •SCF3 species generated from AgSCF3. These examples showcase the potential of radical-mediated intramolecular cyclizations initiated by species derived from AgSCF3 for the synthesis of complex, trifluoromethylthiolated nitrogen and oxygen heterocycles, which are structural analogs of functionalized indoles.
The synthesis of 1-[(trifluoromethyl)thio]isoquinolines, structural isomers of substituted indoles, can be achieved through a silver(I)-catalyzed reaction of 2-alkynylbenzaldoximes with AgSCF3. This method introduces the trifluoromethylthio moiety into the isoquinoline (B145761) scaffold under mild conditions. The reaction is facilitated by the presence of an activator, such as p-methoxybenzenesulfonyl chloride, which is believed to activate the C=N bond in an intermediate isoquinoline N-oxide. This assembly provides a facile route to a class of heterocyclic compounds that are of interest in medicinal chemistry.
Cascade and Annulation Reactions Incorporating Trifluoromethylthiolation
Cascade reactions, where multiple bonds are formed in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. Incorporating a trifluoromethylthiolation step into such cascades provides direct access to novel SCF3-containing heterocyclic systems.
Cascade Trifluoromethylthiolation and Cyclization of N-Propioloyl Indoles
A notable example of a cascade reaction is the oxidative trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles using AgSCF3. This protocol allows for the synthesis of novel trifluoromethylthiolated or bis(trifluoromethylthiolated) pyrrolo[1,2-a]indol-3-ones.
The outcome of the reaction is dependent on the substitution at the C3 position of the indole ring. When the C3 position is unsubstituted, a bis(trifluoromethylthiolation) occurs, leading to products with two SCF3 groups. Conversely, if the C3 position is already substituted, a mono-trifluoromethylthiolation and cyclization sequence takes place. The reaction is typically carried out at elevated temperatures in DMSO, with an oxidant like ammonium (B1175870) persulfate ((NH4)2S2O8). Mechanistic studies suggest that the transformation likely involves radical processes, as the addition of a radical scavenger such as TEMPO inhibits the reaction.
This methodology tolerates a wide array of functional groups, including alkyl, alkoxy, nitro, nitrile, ester, aldehyde, and various halogens, on both the indole and aryl moieties.
Table 2: Cascade Trifluoromethylthiolation and Cyclization of N-[(3-aryl)propioloyl]indoles
| Entry | Indole Substrate (C3-position) | Product Type | Yield (%) |
|---|---|---|---|
| 1 | Unsubstituted | Bis(trifluoromethylthiolated) pyrrolo[1,2-a]indol-3-one | Moderate to Good |
| 2 | Methyl-substituted | Mono(trifluoromethylthiolated) pyrrolo[1,2-a]indol-3-one | Moderate |
| 3 | Phenyl-substituted | Mono(trifluoromethylthiolated) pyrrolo[1,2-a]indol-3-one | Moderate |
Oxidative Trifluoromethylthiolation and Cyclization of Substituted Indoles
A powerful strategy for the synthesis of complex trifluoromethylthiolated indole derivatives involves a cascade process of oxidative trifluoromethylthiolation followed by cyclization. This approach allows for the concurrent introduction of the SCF3 group and the formation of a new ring system in a single operation. A notable example is the reaction of N-[(3-aryl)propioloyl]indoles with silver(I) trifluoromethanethiolate (AgSCF3) in the presence of an oxidant. nih.govnih.gov
This reaction proceeds via a radical mechanism. The process is initiated by the generation of a trifluoromethylthio radical (•SCF3) from AgSCF3 and an oxidant like potassium persulfate (K2S2O8) or ammonium persulfate ((NH4)2S2O8). nih.govnih.gov The •SCF3 radical then adds to the alkyne moiety of the N-[(3-aryl)propioloyl]indole, triggering an intramolecular cyclization to form a pyrrolo[1,2-a]indol-3-one scaffold. nih.govnih.gov
The substitution pattern on the indole ring plays a crucial role in the outcome of the reaction. When the C3-position of the indole is unsubstituted, a bis(trifluoromethylthiolation) occurs, leading to products with two SCF3 groups. nih.govnih.govbeilstein-journals.org Conversely, if the C3-position is substituted, a mono-trifluoromethylthiolation and cyclization cascade takes place, yielding the corresponding mono-SCF3-substituted pyrrolo[1,2-a]indol-3-ones. nih.govnih.govbeilstein-journals.org This method is compatible with a wide range of functional groups on the indole ring, including both electron-donating and electron-withdrawing groups. nih.govbeilstein-journals.org
The reaction conditions for this transformation have been optimized, with dimethyl sulfoxide (DMSO) being the preferred solvent and sodium bicarbonate (NaHCO3) as a mild base. nih.govnih.gov The reaction is typically carried out at elevated temperatures, for instance, 80 °C. nih.govnih.gov
| Substrate | Product | Yield (%) |
|---|---|---|
| N-propioloylindole | Bis(trifluoromethylthiolated) pyrrolo[1,2-a]indol-3-one | Moderate to Good |
| 3-Methyl-N-propioloylindole | Mono(trifluoromethylthiolated) pyrrolo[1,2-a]indol-3-one | Moderate |
Ring-Forming Transformations Yielding SCF3-Containing Polycycles (e.g., Indoloquinolines, Pyrroloindolones)
The development of synthetic routes to polycyclic indole structures containing the trifluoromethylthio group is of significant interest due to the potential for novel biological activities. These ring-forming transformations often build upon the initial trifluoromethylthiolation of a suitably functionalized indole precursor.
Pyrroloindolones:
As discussed in the previous section, the oxidative trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles is a direct method for the synthesis of SCF3-containing pyrrolo[1,2-a]indol-3-ones. nih.govnih.gov This cascade reaction efficiently constructs the fused five-membered lactam ring onto the indole core. The versatility of this method allows for the preparation of a library of substituted pyrroloindolones by varying the substituents on both the indole and the arylpropioloyl moieties. nih.govnih.gov
Indoloquinolines:
A similar radical-mediated cascade reaction has been developed for the synthesis of trifluoromethylthiolated indolo[1,2-a]quinolines. This methodology utilizes 3-alkyl-1-(2-(alkynyl)phenyl)indoles as starting materials. researchgate.net The reaction, promoted by a persulfate oxidant and AgSCF3, involves the formation of a C-SCF3 bond, a C-C bond, and a benzylic carbon oxidation in a single step. researchgate.net This process leads to the formation of CF3S-substituted indolo[1,2-a]quinoline-7-carbaldehydes and their corresponding methanone (B1245722) derivatives. The reaction demonstrates good functional group tolerance. researchgate.net
| Starting Material | Polycyclic Product | Key Transformation |
|---|---|---|
| N-[(3-aryl)propioloyl]indole | SCF3-Pyrroloindolone | Oxidative trifluoromethylthiolation and cyclization |
| 3-Alkyl-1-(2-(alkynyl)phenyl)indole | SCF3-Indoloquinoline | Persulfate-promoted radical cascade trifluoromethylthiolation and cyclization |
Stereo- and Regioselectivity in Trifluoromethylthiolation Protocols
Achieving control over stereo- and regioselectivity is a critical aspect of modern synthetic chemistry, particularly in the synthesis of complex molecules for pharmaceutical applications. In the context of trifluoromethylthiolating indoles, these factors determine the precise location and spatial orientation of the SCF3 group on the indole nucleus.
Regioselectivity:
The indole ring possesses multiple nucleophilic sites, primarily the C3 position, followed by the C2, C5, and C7 positions. The regioselectivity of trifluoromethylthiolation is highly dependent on the reaction conditions and the nature of the trifluoromethylthiolating agent.
In radical-mediated reactions, such as the oxidative cyclization of N-[(3-aryl)propioloyl]indoles, the initial trifluoromethylthiolation occurs at the alkyne, and the subsequent cyclization dictates the final regiochemical outcome, leading to fusion at the N1-C2 positions of the indole. nih.govnih.gov
For direct C-H trifluoromethylthiolation of the indole core, electrophilic reagents are often employed. The inherent nucleophilicity of the C3 position generally leads to selective functionalization at this site. For instance, the reaction of 2-alkynyl azidoarenes with AgSCF3 has been shown to produce 3-((trifluoromethyl)thio)indoles. researchgate.net However, the regioselectivity can be influenced by the presence of substituents on the indole ring and the choice of catalyst. In some cases, functionalization at other positions, such as C2, can be achieved. The use of protecting groups on the indole nitrogen can also modulate the reactivity and regioselectivity of the C3 position. beilstein-journals.org
Stereoselectivity:
The introduction of a stereocenter during the trifluoromethylthiolation of indoles is a significant challenge. When the trifluoromethylthiolation occurs at a prochiral center, the formation of enantiomers or diastereomers is possible. Achieving high levels of stereoselectivity typically requires the use of chiral catalysts or auxiliaries.
While the direct enantioselective trifluoromethylthiolation of the indole C3 position to create a chiral center is still an emerging area, significant progress has been made in the asymmetric trifluoromethylthiolation of related oxindole (B195798) systems. nih.govacs.org Organocatalytic methods have been developed for the enantioselective trifluoromethylthiolation of oxindoles, leading to the formation of a quaternary stereocenter at the C3 position with high enantiomeric excess. nih.govacs.org These strategies often involve the in situ generation of an electrophilic trifluoromethylthio species that reacts with the enolate of the oxindole in a chiral environment provided by the catalyst. nih.govacs.org The principles established in these systems provide a strong foundation for the future development of stereoselective trifluoromethylthiolation reactions directly on the indole nucleus.
Mechanistic Investigations and Reaction Dynamics Pertinent to 1h Indole, 3 Trifluoromethyl Thio Synthesis
Exploration of Radical Process Involvement and Inhibition Studies
A significant body of evidence points to the involvement of radical pathways in the trifluoromethylthiolation of indoles. These mechanisms are often initiated by thermal, photochemical, or redox processes. The generation of a trifluoromethylthio radical (•SCF3) is a common key step in these transformations.
Inhibition studies using radical scavengers provide compelling evidence for these pathways. For instance, in visible-light-promoted cascade cyclizations, the addition of 2,2,6,6-tetramethylpiperidin-1-yloxyl (TEMPO), a well-known radical scavenger, has been shown to significantly inhibit or completely suppress the reaction, confirming the presence of radical intermediates. nih.govnih.gov Similarly, in the cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles using Silver(I) trifluoromethanethiolate (AgSCF3), the absence of the desired product upon addition of TEMPO strongly suggests that a radical process is likely involved in the transformation. beilstein-journals.org
Visible-light-induced methods often rely on the homolysis of a trifluoromethyl radical source, such as Umemoto's reagent, to initiate a radical chain process. nih.gov Another common strategy involves the use of persulfates to promote radical cascade reactions with reagents like AgSCF3, leading to the formation of the desired trifluoromethylthiolated indole (B1671886) derivatives. researchgate.net These radical processes enable complex transformations, including cyclizations and the formation of multiple new bonds in a single synthetic step. researchgate.net
| Reaction Type | Radical Scavenger | Observed Effect | Reference |
|---|---|---|---|
| Visible-light-induced cascade cyclization | TEMPO | Significant inhibition of the reaction | nih.gov |
| Cascade trifluoromethylthiolation with AgSCF3 | TEMPO | Formation of desired product was not observed | beilstein-journals.org |
| Visible-light-induced indole synthesis | TEMPO | Reaction completely suppressed | nih.gov |
Catalytic Cycle Elucidation (e.g., Palladium, Silver, Copper Catalysis)
Transition-metal catalysis is a cornerstone for the synthesis of 3-trifluoromethylthiolated indoles, with palladium, silver, and copper systems being extensively studied.
Palladium Catalysis: Palladium-catalyzed methods provide a general route for Ar–SCF3 bond formation. nih.gov The catalytic cycle typically begins with the oxidative addition of an aryl halide (e.g., an indole bromide) to a Pd(0) complex. The resulting Pd(II) intermediate then undergoes transmetalation with a trifluoromethylthiolate source, such as AgSCF3. The final and often rate-limiting step is the reductive elimination from the Pd(II) complex, which forms the C-SCF3 bond and regenerates the active Pd(0) catalyst. nih.gov
Role of Specific Reagents and Additives in Reaction Activation and Selectivity
The efficiency and selectivity of trifluoromethylthiolation reactions are often highly dependent on the specific reagents and additives used.
Bismuth(III) Chloride (BiCl3): Bismuth(III) chloride is a versatile and powerful Lewis acid catalyst used in various organic transformations, including the synthesis of 3-((trifluoromethyl)thio)indoles. nbinno.comwikipedia.orgrsc.org In a palladium-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide, BiCl3 is an essential additive. rsc.org As a Lewis acid, BiCl3 can activate electrophilic species, thereby accelerating reaction rates and enhancing selectivity. nbinno.com Its use aligns with green chemistry principles due to its relatively low toxicity and ability to promote reactions under milder conditions compared to other metal catalysts. nbinno.comscirp.org
Phosphites and Phosphorus Reagents: Organophosphorus compounds, including phosphites and other phosphorus reagents, play diverse roles. In some protocols, a phosphine (B1218219) catalyst operating in a P(III)/P(V)=O redox cycle is used to generate an electrophilic SCF3 source from trifluoromethanesulfonyl chloride. acs.org This active electrophile then reacts with the indole at the C3 position. acs.org In other contexts, phosphorus reagents like phosphorus trichloride (B1173362) can be used with sodium trifluoromethanesulfinate to achieve direct trifluoromethylthiolation under transition-metal-free conditions. researchgate.net Trialkyl phosphites can also act as deoxygenating agents via an electron transfer process. researchgate.net
Persulfates: Persulfates, such as potassium persulfate (K2S2O8), are frequently employed as oxidants and radical initiators. In reactions involving AgSCF3, persulfate promotes the formation of the critical •SCF3 radical, which then engages in cascade reactions with indole substrates to yield the desired products. researchgate.netresearchgate.net
Bond Formation and Cleavage Mechanisms (C-SCF3, C-C, C-N)
The synthesis of 3-trifluoromethylthiolated indoles is fundamentally a process of C-S bond formation at the C3 position of the indole ring, which can sometimes be accompanied by the cleavage or formation of other bonds in more complex cascade reactions.
C-SCF3 Bond Formation: The central C-SCF3 bond can be formed through several mechanistic paradigms.
Electrophilic Substitution: An electrophilic SCF3 source, generated in situ, can attack the electron-rich C3 position of the indole ring. acs.org
Radical Addition: A •SCF3 radical can be trapped by a radical intermediate formed on the indole scaffold. acs.org
Reductive Elimination: In palladium-catalyzed cross-coupling, the C-SCF3 bond is formed in the final reductive elimination step from a Pd(II) intermediate. nih.gov
C-C Bond Formation and Cleavage: While less common in direct C3-functionalization, C-C bond cleavage and formation are features of certain cascade reactions. For example, a persulfate-promoted radical cascade can lead to trifluoromethylthiolation and cyclization, involving the formation of a new C-C bond in a single step. researchgate.net In other contexts, selective C-C bond cleavage can occur simultaneously with C-S bond formation under metal-free conditions, providing routes to complex fluorinated molecules. nih.gov
C-N Bond Formation: Intramolecular C-N bond formation is a key step in synthetic routes that construct the indole ring itself. Visible-light-induced methods can achieve this transformation, and mechanistic studies, including kinetic isotope effect experiments, suggest that C-H cleavage is not typically the rate-limiting step in these cyclizations. nih.gov In the synthesis of 3-SCF3-indoles from precursors like 2-alkynyl azidoarenes, the reaction proceeds via cyclization which involves C-N bond formation to construct the indole core, followed by functionalization. researchgate.net
Structural Modifications and Derivative Synthesis of 1h Indole, 3 Trifluoromethyl Thio
Systematic Exploration of Substitution on the Indole (B1671886) Ring System
The functionalization of the indole ring of 1H-Indole, 3-[(trifluoromethyl)thio]- is crucial for modulating the physicochemical and biological properties of the resulting derivatives. Research has demonstrated that the core scaffold is remarkably tolerant to a wide array of substituents at various positions on the benzene (B151609) portion of the indole system. beilstein-journals.orgnih.gov
In cascade reactions designed to construct more complex molecules, such as pyrrolo[1,2-a]indol-3-ones, the parent indole moiety can be pre-functionalized without impeding the subsequent trifluoromethylthiolation and cyclization steps. nih.gov Both electron-donating and electron-withdrawing groups are well-tolerated, highlighting the robustness of the reaction conditions and the versatility of the indole scaffold. beilstein-journals.orgnih.gov This compatibility allows for the generation of diverse libraries of 3-trifluoromethylthioindole derivatives, enabling detailed structure-activity relationship (SAR) studies.
A broad range of functional groups can be present on the indole ring and remain intact during these synthetic transformations. nih.gov The compatibility of these groups is critical for creating a diverse set of analogues for various applications.
| Group Type | Examples of Tolerated Functional Groups | Position(s) on Indole Ring |
|---|---|---|
| Electron-Donating | Alkyl (e.g., -CH₃), Alkoxy (e.g., -OCH₃) | 4, 5, 6, 7 |
| Electron-Withdrawing | Nitro (-NO₂), Nitrile (-CN), Ester (-COOCH₃) | 4, 5, 6, 7 |
| Halogens | Fluoro (-F), Chloro (-Cl), Bromo (-Br) | 4, 5, 6, 7 |
| Other | Aldehyde (-CHO) | 5 |
The successful incorporation of these varied substituents demonstrates that the electronic properties of the indole ring can be extensively tuned without interfering with key synthetic steps that install or utilize the 3-trifluoromethylthio group. beilstein-journals.org
Functionalization at the Trifluoromethylthio Group
While modifications to the indole ring are common, direct functionalization of the trifluoromethylthio group itself represents a more challenging yet valuable strategy for creating derivatives with unique properties. The sulfur atom in the SCF3 group is less nucleophilic than in a typical thioether due to the strong electron-withdrawing nature of the trifluoromethyl group. However, it can undergo oxidation to form corresponding sulfoxides and sulfones, which significantly alters the group's geometry and electronic characteristics.
A highly selective and efficient method for the oxidation of 3-((trifluoromethyl)thio)-1H-indole has been developed. rsc.org This process utilizes aqueous hydrogen peroxide (H₂O₂) as the oxidant in trifluoroacetic acid (TFA) as an activating solvent. This system facilitates the conversion of the trifluoromethyl sulfide (B99878) to the corresponding trifluoromethyl sulfoxide (B87167) without significant over-oxidation to the sulfone. rsc.org
The reaction proceeds cleanly, converting 3-((trifluoromethyl)thio)-1H-indole into 3-((trifluoromethyl)sulfinyl)-1H-indole. rsc.org The use of TFA is crucial as it activates the hydrogen peroxide for the initial oxidation while deactivating the resulting sulfoxide product against further oxidation, thereby ensuring high selectivity. rsc.org This transformation is valuable as trifluoromethyl sulfoxides are important structural motifs in their own right.
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| 3-((trifluoromethyl)thio)-1H-indole | 30% H₂O₂, Trifluoroacetic Acid (TFA) | 3-((trifluoromethyl)sulfinyl)-1H-indole | 33% |
While the reported yield for the indole derivative was modest due to the formation of a complex mixture of products, the method's high selectivity for sulfoxide formation is a significant advantage. rsc.org
Hybrid Molecule Design Integrating the 3-Trifluoromethylthioindole Scaffold
The 3-trifluoromethylthioindole core is an attractive building block for the design of hybrid molecules, where it is fused or linked to other heterocyclic systems to create compounds with novel properties. This approach combines the unique features of the indole scaffold with those of other pharmacologically important heterocycles.
The synthesis of molecules where oxadiazole, thiadiazole, or triazole rings are directly fused to the 1H-Indole, 3-[(trifluoromethyl)thio]- framework is not extensively documented in the literature. However, general synthetic routes to indole-fused heterocycles are well-established and could potentially be adapted.
For instance, the synthesis of indole-based 1,3,4-thiadiazoles often starts from indole precursors that are elaborated into a thiosemicarbazide (B42300) intermediate, which is then cyclized. nih.gov Similarly, indole-1,2,4-triazoles can be prepared from intermediates like acid hydrazides or thio-semicarbazides derived from an indole core. nih.govnih.gov The synthesis of 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole and its thiadiazole analogue has been achieved by cyclizing the corresponding N-formyl acid hydrazide with phosphorous pentoxide or phosphorous pentasulphide, respectively. nih.gov
Given the chemical stability of the 3-trifluoromethylthio group under various reaction conditions as described in section 4.1, it is plausible that these established synthetic sequences could be applied to precursors such as 3-((trifluoromethyl)thio)-1H-indole-2-carboxylic acid hydrazide to generate the corresponding fused oxadiazole, thiadiazole, and triazole systems.
The integration of the 3-trifluoromethylthioindole scaffold into larger, polycyclic systems has been successfully demonstrated, leading to the synthesis of novel classes of compounds like indolo[1,2-a]quinolines and pyrrolo[1,2-a]indol-3-ones.
Indolo[1,2-a]quinolines: A radical cascade reaction has been developed to synthesize CF3S-substituted indolo[1,2-a]quinoline derivatives. This method involves the persulfate-promoted trifluoromethylthiolation and cyclization of 3-alkyl-1-(2-(alkynyl)phenyl)indoles using AgSCF₃ as the trifluoromethylthiolating agent. researchgate.net The reaction proceeds in a single step to form the complex tetracyclic system with the trifluoromethylthio group installed on the newly formed ring.
Pyrrolo[1,2-a]indol-3-ones: A robust and efficient cascade reaction has been reported for synthesizing trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones. beilstein-journals.orgnih.gov The process involves the oxidative trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles with AgSCF₃. nih.gov When the C3 position of the indole ring is unsubstituted, a bis(trifluoromethylthiolation) occurs. nih.gov However, when a substituent is already present at the C3 position of the indole, a mono-trifluoromethylthiolation and cyclization takes place to yield the desired SCF₃-containing pyrrolo[1,2-a]indol-3-ones. nih.gov
This methodology is compatible with a wide range of substituents on both the indole ring and the aryl group of the propioloyl moiety, affording a variety of products in moderate to good yields. beilstein-journals.orgnih.gov
| Indole Substrate (Substituent at C3) | Aryl Group on Propioloyl Moiety | Product | Yield |
|---|---|---|---|
| 3-Methylindole | Phenyl | 1-(Trifluoromethylthio)-9-methyl-2-phenyl-9H-pyrrolo[1,2-a]indol-3-one | 65% |
| 3-Phenylindole | Phenyl | 1-(Trifluoromethylthio)-2,9-diphenyl-9H-pyrrolo[1,2-a]indol-3-one | 58% |
| 3-Bromoindole | Phenyl | 9-Bromo-1-(trifluoromethylthio)-2-phenyl-9H-pyrrolo[1,2-a]indol-3-one | 55% |
| 3-Methylindole | 4-Fluorophenyl | 2-(4-Fluorophenyl)-9-methyl-1-(trifluoromethylthio)-9H-pyrrolo[1,2-a]indol-3-one | 61% |
These innovative cyclization strategies provide direct access to complex, fused heterocyclic systems that incorporate the valuable 3-trifluoromethylthioindole motif, opening avenues for the discovery of new functional molecules. nih.govresearchgate.net
Biological and Pharmacological Activity Spectrum in Vitro and Preclinical Studies
Antimicrobial Efficacy Assessments
The indole (B1671886) framework is a common feature in many antimicrobial agents. The functionalization of the indole ring can lead to compounds with potent activity against a wide range of microbial pathogens.
Antibacterial Potentials Against Diverse Pathogens
Numerous studies have highlighted the antibacterial potential of indole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of indole-3-aldehyde hydrazide and hydrazone derivatives have been evaluated for their in vitro antimicrobial activities. These compounds demonstrated a broad spectrum of activity with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against pathogens such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.gov In particular, certain indole anisic acid hydrazides showed superior activity compared to ampicillin (B1664943) against MRSA and significant activity against S. aureus. nih.gov
Similarly, novel indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have shown promising antibacterial effects, with MIC values between 3.125 and 50 µg/mL. turkjps.org Some of these compounds exhibited activity comparable to ciprofloxacin (B1669076) against MRSA. turkjps.org The antimicrobial activity of these indole derivatives suggests that the core indole structure is a viable backbone for the development of new antibacterial agents.
| Compound Class | Pathogen | Activity (MIC) | Reference |
|---|---|---|---|
| Indole-3-aldehyde hydrazones | Staphylococcus aureus | 6.25-100 µg/mL | nih.gov |
| Indole-3-aldehyde hydrazones | MRSA | 6.25-100 µg/mL | nih.gov |
| Indole-3-aldehyde hydrazones | Escherichia coli | 6.25-100 µg/mL | nih.gov |
| Indole-3-aldehyde hydrazones | Bacillus subtilis | 6.25-100 µg/mL | nih.gov |
| Indole-triazole/thiadiazole derivatives | MRSA | 3.125-50 µg/mL | turkjps.org |
Antifungal Properties
The antifungal potential of indole derivatives has also been a subject of investigation. Studies on indole-linked triazole derivatives have demonstrated excellent antifungal activities against Candida albicans. turkjps.org Furthermore, newly synthesized indole derivatives have shown potent antifungal activity against various plant pathogenic fungi, in some cases exceeding the efficacy of established antifungal agents. nih.govmdpi.com For example, certain 3-indolyl-3-hydroxy oxindole (B195798) derivatives displayed remarkable and broad-spectrum antifungal activities. nih.govmdpi.com While not directly tested against Plasmodium falciparum, the broad antimicrobial profile of indole derivatives suggests potential for further investigation into their antiprotozoal activities.
| Compound Class | Pathogen | Activity | Reference |
|---|---|---|---|
| Indole-linked triazole derivatives | Candida albicans | Excellent | turkjps.org |
| 3-indolyl-3-hydroxy oxindole derivatives | Plant pathogenic fungi | Moderate to excellent | nih.govmdpi.com |
Antitubercular Investigations Against Mycobacterium tuberculosis
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Indole derivatives have been explored for this purpose. For instance, new isatin (B1672199) derivatives, which contain an indole core, condensed with benzoyl hydrazides were found to be active against several bacterial strains, including M. tuberculosis. dergipark.org.tr This indicates that the indole scaffold could be a valuable starting point for the design of new antitubercular drugs.
Antiviral Activity Evaluation
Antineoplastic and Cytotoxic Research
The indole scaffold is present in several clinically used anticancer drugs, highlighting its importance in oncology research. The cytotoxic effects of various indole derivatives have been extensively studied in vitro against a panel of human cancer cell lines.
In Vitro Cytotoxicity Profiling Against Human Cancer Cell Lines
A number of studies have demonstrated the cytotoxic potential of indole derivatives against various human cancer cell lines. For example, a new prenylated indole alkaloid, asperinamide B, demonstrated potent, dose-dependent cytotoxicity against the human pharyngeal squamous cell line FADU, with an IC50 value of 0.43 ± 0.03 μM. frontiersin.org This compound was also evaluated against HeLa, HepG2, and A549 cell lines. frontiersin.org
In another study, a series of indole-aryl amide derivatives were tested for their in vitro cytotoxicity against a panel of tumor cell lines including HT29 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer). nih.gov Some of these compounds showed good activity against the selected tumor cell lines, with one compound exhibiting noteworthy selectivity towards HT29 cells. nih.gov Furthermore, 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives have shown cytotoxic effects against various leukemia cell lines at submicromolar concentrations. ingentaconnect.com While data on SGC-7901 and HT-1080 cell lines for trifluoromethylthio-substituted indoles is not specifically detailed in the reviewed literature, the broad cytotoxic profile of indole derivatives suggests potential activity that warrants further investigation.
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Prenylated indole alkaloid (asperinamide B) | FADU | 0.43 ± 0.03 μM | frontiersin.org |
| Indole-aryl amide derivatives | HT29 | Active | nih.gov |
| Indole-aryl amide derivatives | HeLa | Active | nih.gov |
| Indole-aryl amide derivatives | MCF7 | Active | nih.gov |
| 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones | Leukemia cell lines | Submicromolar | ingentaconnect.com |
Modulation of Oncogenic Pathways and Enzyme Inhibition
There is a significant body of research on indole derivatives as modulators of various oncogenic pathways and as enzyme inhibitors. These compounds have been investigated for their potential to target key players in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Histone Deacetylases (HDACs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Sirtuin 1 (SIRT1).
Indole-based hydroxamic acid derivatives have demonstrated potent inhibitory activity against HDACs, which are often dysregulated in cancer. Specifically, certain derivatives have shown strong inhibition of HDAC1 and HDAC6 with IC50 values in the nanomolar range, exceeding the potency of some standard HDAC inhibitors. The indole scaffold serves as a crucial component for interaction within the enzyme's active site.
Furthermore, the indole nucleus is a privileged structure in the development of kinase inhibitors. Numerous indole derivatives have been synthesized and evaluated for their ability to inhibit protein kinases that are critical for tumor growth and survival. While specific data on 1H-Indole, 3-[(trifluoromethyl)thio]- as an inhibitor of EGFR, VEGFR-2, or SIRT1 is not available, the general class of indole compounds has been a fertile ground for the discovery of inhibitors of these targets. The unique electronic properties of the trifluoromethylthio group could influence the binding affinity and selectivity for such enzymes, but this remains to be experimentally verified.
Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and many anticancer agents function by inducing it. Indole derivatives have been a significant focus of research in this area. The attachment of various heterocyclic rings to the indole core has been shown to enhance anticancer and apoptosis-inducing activities.
Studies on various indole derivatives have revealed their ability to induce apoptosis through multiple mechanisms. These include the modulation of the Bax/Bcl-2 ratio, which governs mitochondrial outer membrane permeabilization, and the activation of caspases, the key executioners of apoptosis. For instance, certain spiro-indole derivatives have been designed as effective anticancer agents that trigger apoptosis. While the precise mechanisms by which 1H-Indole, 3-[(trifluoromethyl)thio]- might induce apoptosis have not been elucidated, the indole scaffold itself is well-established as a pro-apoptotic pharmacophore.
Anti-inflammatory Modulations
The indole ring is a well-known pharmacophore for anti-inflammatory agents, with indomethacin (B1671933) being a classic example of a nonsteroidal anti-inflammatory drug (NSAID) built around this scaffold. Indole derivatives typically exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation.
Research has explored various substitutions on the indole ring to enhance anti-inflammatory activity and selectivity for COX-2 over COX-1, with the aim of reducing gastrointestinal side effects. For example, indole derivatives with trifluoromethyl substituents have been noted for their significant anti-inflammatory activity. The electron-withdrawing nature and increased lipophilicity conferred by such groups are thought to contribute to their potency. Although direct studies on the anti-inflammatory properties of 1H-Indole, 3-[(trifluoromethyl)thio]- are lacking, the presence of both the indole core and a trifluoromethyl-containing group suggests it could be a candidate for investigation in this therapeutic area.
Other Biological Targets and Receptor Interactions
The versatility of the indole scaffold allows for its interaction with a wide range of other biological targets and receptors.
Glucagon (B607659) Receptor Antagonism
Indole derivatives have been identified as potent antagonists of the glucagon receptor (GCGR). Antagonism of this receptor is a promising strategy for the treatment of type 2 diabetes, as it can reduce excessive hepatic glucose production. Through scaffold hopping and structure-activity relationship (SAR) studies, novel series of indole and indazole derivatives have been developed that exhibit excellent GCGR antagonism and favorable pharmacokinetic properties. While the specific activity of 1H-Indole, 3-[(trifluoromethyl)thio]- at the glucagon receptor is unknown, the indole nucleus is a recognized starting point for the design of such antagonists.
Hepsin and Myeloperoxidase Inhibition
Hepsin: This transmembrane serine protease is overexpressed in prostate cancer and is a target for anticancer therapies. Low molecular weight inhibitors of hepsin have been developed, with some classes of compounds being based on indole scaffolds, such as indolecarboxamidines. These inhibitors are designed to interact with the active site of the enzyme.
Myeloperoxidase (MPO): This enzyme, found in neutrophils, plays a role in inflammatory responses by producing hypochlorous acid. However, excessive MPO activity can lead to tissue damage. Indole and its derivatives have been identified as potent inhibitors of MPO. They are believed to act by directly binding to the enzyme and blocking its chlorinating activity. This suggests a potential role for indole compounds in mitigating MPO-driven inflammation.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. A variety of indole analogues have been synthesized and evaluated for their urease inhibitory potential. Many of these derivatives have shown potent inhibition, with IC50 values significantly better than the standard inhibitor, thiourea. The structure-activity relationship studies indicate that the substituents on the indole ring play a crucial role in the inhibitory activity. The potential of 1H-Indole, 3-[(trifluoromethyl)thio]- as a urease inhibitor has not been reported, but the indole scaffold is a promising starting point for designing such inhibitors.
Structure-Activity Relationship (SAR) Studies for Biological Potency
While specific structure-activity relationship (SAR) studies for 1H-Indole, 3-[(trifluoromethyl)thio]- as an IAP inhibitor are not available, a broader analysis of the structural components of this molecule provides insights into its potential for biological activity. The biological effects of indole derivatives are significantly influenced by the nature and position of substituents on the indole ring.
The C3 position of the indole ring is a common site for functionalization to achieve diverse biological activities. The introduction of various substituents at this position can modulate the electronic properties, steric profile, and lipophilicity of the parent indole, thereby influencing its interaction with biological targets. Many C3-substituted indole analogs have demonstrated efficacy as anticancer, antimicrobial, and antioxidant agents. nih.gov
The trifluoromethylthio (-SCF3) group at the C3 position is of particular interest in medicinal chemistry. This group is known to significantly alter the physicochemical properties of a molecule. The high electronegativity of the fluorine atoms and the sulfur atom's ability to engage in various non-covalent interactions can lead to enhanced binding affinity with target proteins. The trifluoromethylthio group is recognized for its ability to increase metabolic stability and improve membrane permeability, which are desirable properties for drug candidates.
Impact of Trifluoromethylthio Group on Lipophilicity and Membrane Permeation
The trifluoromethylthio (-SCF3) group is one of the most lipophilic functional groups used in drug design. Its introduction into a molecule, such as at the C3 position of an indole ring, markedly increases the compound's lipophilicity. This property is crucial for the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug.
Physicochemical Properties of the Trifluoromethylthio Group
| Property | Value/Description |
|---|---|
| Hansch Lipophilicity Parameter (π) | 1.44 |
| Electronic Effect | Strongly electron-withdrawing |
| Metabolic Stability | Generally increases metabolic stability by blocking potential sites of oxidation. |
| Membrane Permeability | Enhances permeability due to increased lipophilicity. |
Advanced Analytical and Spectroscopic Characterization of 1h Indole, 3 Trifluoromethyl Thio Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 3-trifluoromethylthioindole derivatives. Through ¹H, ¹³C, and ¹⁹F NMR, the precise connectivity of atoms and the chemical environment of the nuclei are established.
¹H NMR spectroscopy provides information on the number, environment, and splitting of protons in the molecule. In a typical ¹H NMR spectrum of a 3-trifluoromethylthioindole derivative, the indole (B1671886) N-H proton, if present, appears as a broad singlet in the downfield region. The aromatic protons of the indole ring system exhibit characteristic multiplets in the aromatic region (typically δ 7.0-8.0 ppm). Substituents on the indole ring or at the nitrogen atom will influence the chemical shifts and coupling constants of these protons.
¹³C NMR spectroscopy is used to identify all carbon atoms in the molecule. The carbon atom of the trifluoromethylthio group (C-SCF₃) shows a characteristic quartet due to coupling with the three fluorine atoms. The indole ring carbons resonate in the aromatic region, with their chemical shifts being sensitive to the electronic effects of the substituents.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. 3-Trifluoromethylthioindole derivatives typically exhibit a sharp singlet in the ¹⁹F NMR spectrum, confirming the presence of the CF₃ group. The chemical shift of this singlet can provide insights into the electronic environment of the trifluoromethylthio moiety.
Table 1: Representative NMR Data for Selected 1H-Indole, 3-[(trifluoromethyl)thio]- Derivatives in CDCl₃ rsc.org
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
|---|---|---|---|
| 1-Methyl-2-phenyl-3-(trifluoromethylthio)-1H-indole | 3.66 (s, 3H), 7.28–7.36 (m, 2H), 7.39–7.43 (m, 3H), 7.50–7.53 (m, 3H), 7.83 (d, J = 7.7 Hz, 1H) | 31.7, 92.7, 110.1, 119.6, 121.7, 123.2, 128.5, 129.3, 129.8 (q, J = 309.5 Hz), 129.9, 130.3, 130.9, 137.2, 148.2 | -44.44 (s) |
| 5-Chloro-1-methyl-2-phenyl-3-(trifluoromethylthio)-1H-indole | 3.66 (s, 3H), 7.30–7.32 (m, 2H), 7.42–7.43 (m, 2H), 7.53–7.54 (m, 3H), 7.80 (s, 1H) | 31.8, 92.4, 111.1, 119.0, 123.5, 127.6, 128.5, 129.3, 129.4, 129.5 (q, J = 309.6 Hz), 130.7, 131.3, 135.5, 149.2 | -44.38 (s) |
| Ethyl 1-methyl-2-phenyl-3-(trifluoromethylthio)-1H-indole-5-carboxylate | 1.42 (t, J = 7.0 Hz, 3H), 3.64 (s, 3H), 4.41 (q, J = 7.0 Hz, 2H), 7.37 (d, J = 8.6 Hz, 1H), 7.41–7.50 (m, 5H), 8.03 (d, J = 8.5 Hz, 1H), 8.57 (s, 1H) | 14.4, 31.9, 60.9, 94.2, 109.8, 122.1, 124.1, 124.5, 128.5, 129.2, 129.5 (q, J = 309.5 Hz), 129.8, 130.7, 139.6, 149.6, 167.3 | -44.19 (s) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For 3-trifluoromethylthioindole derivatives, HRMS provides the exact mass of the molecular ion, typically as the protonated species [M+H]⁺. The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Table 2: HRMS Data for Selected 1H-Indole, 3-[(trifluoromethyl)thio]- Derivatives rsc.org
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| 1-Methyl-2-phenyl-3-(trifluoromethylthio)-1H-indole | C₁₆H₁₂F₃NS | 308.0715 | 308.0695 |
| 5-Chloro-1-methyl-2-phenyl-3-(trifluoromethylthio)-1H-indole | C₁₆H₁₁ClF₃NS | 342.0326 | 342.0310 |
| Ethyl 1-methyl-2-phenyl-3-(trifluoromethylthio)-1H-indole-5-carboxylate | C₁₉H₁₆F₃NO₂S | 380.0927 | 380.0934 |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1H-Indole, 3-[(trifluoromethyl)thio]- derivatives, the IR spectrum will exhibit characteristic absorption bands corresponding to the various bonds within the molecule.
Key expected vibrational frequencies include the N-H stretching vibration for unsubstituted indoles, aromatic C-H stretching, C=C stretching of the aromatic rings, and the characteristic strong absorptions of the C-F bonds of the trifluoromethyl group. The presence and position of these bands provide corroborating evidence for the proposed structure.
Table 3: Characteristic IR Absorption Frequencies for 1H-Indole, 3-[(trifluoromethyl)thio]- Derivatives
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Indole) | Stretching | 3400-3300 | Medium, often broad |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium to weak |
| C=C (Aromatic) | Stretching | 1620-1450 | Medium to weak |
| C-F (CF₃) | Stretching | 1350-1100 | Strong |
Electronic Spectroscopy (UV-Vis) for Photophysical Properties
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light, typically showing two main absorption bands. The introduction of the trifluoromethylthio group at the 3-position, as well as other substituents on the indole ring, can influence the position (λ_max) and intensity of these absorption bands. These shifts can be attributed to the electronic effects of the substituents on the π-electron system of the indole core. The photophysical properties of these compounds are of interest for applications in materials science and as fluorescent probes.
Table 4: UV-Vis Absorption Data for Representative Indole Derivatives
| Compound Class | Typical λ_max (nm) | Electronic Transition |
|---|---|---|
| Indole Core | ~220, ~270-290 | π → π* |
The absorption maxima for 3-trifluoromethylthioindole derivatives are expected in the UV region, with potential shifts in λ_max and molar absorptivity depending on the nature and position of other substituents on the indole scaffold.
X-ray Crystallography for Solid-State Structural Elucidation
For instance, the crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl] reveals key structural features that may be present in simpler 3-trifluoromethylthioindoles. researchgate.net This includes information on the planarity of the indole ring and the conformation of the trifluoromethyl group.
Table 5: Crystallographic Data for a Related Indole Derivative: C₂₆H₂₁F₃N₂ researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.0033(3) |
| b (Å) | 12.9427(3) |
| c (Å) | 16.2699(7) |
| β (°) | 102.571(4) |
| Volume (ų) | 2055.96(12) |
Such crystallographic studies can also reveal non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular assembly in the solid state.
Chromatographic Separation Techniques (TLC, Column Chromatography)
Chromatographic techniques are fundamental for the purification and isolation of 1H-Indole, 3-[(trifluoromethyl)thio]- derivatives.
Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of chemical reactions and to determine the appropriate solvent system for column chromatography. rsc.org The retention factor (R_f) value on a silica (B1680970) gel plate provides a qualitative measure of the polarity of the compound.
Column Chromatography is the standard method for the purification of these compounds on a larger scale. rsc.org Silica gel is a commonly used stationary phase, and the mobile phase is typically a mixture of non-polar and polar organic solvents, such as petroleum ether and ethyl acetate. The choice of eluent is optimized to achieve efficient separation of the desired product from starting materials, by-products, and other impurities.
Table 6: Typical Chromatographic Conditions for the Purification of 1H-Indole, 3-[(trifluoromethyl)thio]- Derivatives rsc.org
| Technique | Stationary Phase | Mobile Phase (Eluent) | Application |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Silica gel pre-coated plates | Petroleum Ether / Ethyl Acetate mixtures | Reaction monitoring, R_f determination |
Elemental Analysis
Elemental analysis is a crucial technique for confirming the purity and empirical formula of a synthesized compound. It determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the identity and purity of the compound. For 1H-Indole, 3-[(trifluoromethyl)thio]- derivatives, elemental analysis confirms the presence and correct proportions of C, H, N, S, and F.
Table 7: Example of Elemental Analysis Data for a Related Compound
| Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| C₁₈H₁₅F₃N₄O₃S | C | 50.94 | 51.10 |
| H | 3.56 | 3.94 | |
| N | 13.20 | 13.65 |
Computational Chemistry and Theoretical Investigations of 1h Indole, 3 Trifluoromethyl Thio
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure and properties of molecules with high accuracy. mdpi.com By employing functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can model various aspects of 1H-Indole, 3-[(trifluoromethyl)thio]-. researchgate.net
Prediction of Electronic Structure and Properties
DFT calculations are instrumental in optimizing the molecular geometry of 1H-Indole, 3-[(trifluoromethyl)thio]- to its lowest energy state. From this optimized structure, a range of electronic properties can be determined. One key property is the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. nih.gov For indole (B1671886) derivatives, MEP analysis typically reveals that electronegative atoms, such as the nitrogen in the indole ring and the fluorine and sulfur atoms of the 3-[(trifluoromethyl)thio]- group, correspond to regions of negative potential (electron-rich), making them likely sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the N-H proton, represent areas of positive potential (electron-poor) susceptible to nucleophilic attack. researchgate.net
Table 1: Predicted Electronic Properties of an Indole Derivative This table presents typical data obtained from DFT calculations for indole-based compounds and serves as an illustrative example.
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -977.66 |
| Dipole Moment (Debye) | 3.45 |
| Mean Polarizability (a.u.) | 120.5 |
Simulation of Spectroscopic Profiles (e.g., Vibrational, UV-Vis)
DFT enables the accurate simulation of spectroscopic profiles, which is vital for the structural characterization of 1H-Indole, 3-[(trifluoromethyl)thio]-. researchgate.net Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated from the optimized geometry. nih.gov The computed vibrational frequencies and their corresponding assignments can be compared with experimental data to confirm the molecular structure. For indole derivatives, characteristic vibrational modes include N-H stretching, C-H stretching of the aromatic rings, and vibrations associated with the substituent group, in this case, the C-S and C-F bonds of the trifluoromethylthio moiety. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis). mdpi.com This analysis provides information on the electronic transitions between molecular orbitals, including the energies of these transitions (λmax) and their oscillator strengths. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the electronic behavior of the molecule. nih.gov
Table 2: Illustrative Vibrational Frequency Assignments for an Indole Moiety Based on typical DFT calculations for substituted indoles.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(N-H) | 3510 | N-H stretching |
| ν(C-H)aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C=C) | 1620-1580 | Aromatic ring stretching |
| ν(C-S) | 750 | C-S stretching |
| ν(C-F) | 1150-1050 | C-F stretching |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of DFT for predicting the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. sapub.org
For 1H-Indole, 3-[(trifluoromethyl)thio]-, the HOMO is expected to be localized primarily on the electron-rich indole ring, indicating its nucleophilic character. The LUMO, conversely, may be distributed over the trifluoromethylthio group, highlighting its electrophilic potential. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity and greater ease of electronic excitation.
Table 3: Representative Frontier Molecular Orbital Data for an Indole Derivative This table provides example values derived from FMO analysis of similar compounds.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.15 |
| Energy Gap (ΔE) | 5.10 |
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. thesciencein.org This method is crucial in drug discovery for evaluating the potential biological activity of compounds like 1H-Indole, 3-[(trifluoromethyl)thio]-. nih.govthesciencein.org The process involves placing the ligand into the binding site of a receptor and calculating the binding affinity, typically expressed as a binding energy score. researchgate.net
For indole derivatives, docking studies have been performed against a wide range of biological targets, including enzymes and receptors implicated in cancer, viral, and bacterial infections. researchgate.netijcea.org In a typical study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank. The ligand, 1H-Indole, 3-[(trifluoromethyl)thio]-, is then docked into the active site. The results are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. A lower binding energy indicates a more stable ligand-receptor complex and suggests a higher potential for biological activity. thesciencein.org
Table 4: Example Molecular Docking Results for an Indole Ligand with a Target Protein Illustrative data showing typical outputs from a molecular docking simulation.
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Human Topoisomerase-II | -8.9 | ASN120 | Hydrogen Bond |
| TYR165 | π-π Stacking | ||
| PRO190, ILE191 | Hydrophobic |
Advanced Computational Methodologies
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a sophisticated method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgscienceopen.com By mapping properties onto the Hirshfeld surface, which is the boundary of a molecule's space in a crystal, one can gain a deep understanding of the forces that govern crystal packing. nih.govnih.gov
Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Indole This table shows representative data illustrating the relative importance of different interactions in the crystal packing of an indole derivative.
| Intermolecular Contact | Contribution (%) |
|---|---|
| H···H | 45.5 |
| C···H / H···C | 20.1 |
| O···H / H···O | 12.8 |
| N···H / H···N | 5.2 |
| C···C | 4.5 |
| Other | 11.9 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. For 1H-Indole, 3-[(trifluoromethyl)thio]-, an NBO analysis would provide a detailed picture of the bonding and electronic structure, highlighting the influence of the electron-withdrawing trifluoromethylthio (-SCF₃) group on the indole ring.
For 1H-Indole, 3-[(trifluoromethyl)thio]-, significant hyperconjugative interactions would be expected between the lone pair orbitals of the nitrogen and sulfur atoms and the antibonding orbitals of the indole ring. Specifically, interactions such as the donation from the nitrogen lone pair (LP(N)) to the adjacent π* orbitals of the aromatic ring are characteristic of indoles and contribute to their aromaticity and electronic properties. The presence of the -SCF₃ group at the C3 position would introduce additional interactions, including those between the sulfur lone pairs and the indole ring, as well as intramolecular interactions involving the highly electronegative fluorine atoms.
A representative table of the most significant expected hyperconjugative interactions is presented below. The E(2) values are hypothetical and serve to illustrate the type of data obtained from an NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (N1) | π* (C2-C3) | Value | π-conjugation |
| LP (N1) | π* (C8-C9) | Value | π-conjugation |
| LP (S11) | σ* (C3-C10) | Value | Hyperconjugation |
| π (C2-C3) | π* (C4-C9) | Value | π-delocalization |
| π (C8-C9) | π* (C4-C5) | Value | π-delocalization |
Note: The values in this table are illustrative and represent the type of data generated from an NBO analysis. Actual values would require a specific computational study on 1H-Indole, 3-[(trifluoromethyl)thio]-.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can provide detailed information about conformational dynamics, solvent effects, and intermolecular interactions. General studies on indole derivatives often employ MD simulations to understand their behavior in biological systems, such as their stability within the binding pocket of a protein. nih.govtandfonline.comespublisher.comtandfonline.commdpi.com
For an isolated molecule of 1H-Indole, 3-[(trifluoromethyl)thio]-, an MD simulation would reveal its conformational flexibility. The simulation would track the atomic positions over time, allowing for the analysis of bond lengths, bond angles, and dihedral angles. A key aspect would be to investigate the rotational dynamics around the C3-S bond and the conformational preferences of the trifluoromethylthio group relative to the indole plane.
Furthermore, by performing simulations in different solvent environments (e.g., in water or an organic solvent), it would be possible to study the effect of the solvent on the molecule's conformation and dynamics. The simulation would show how solvent molecules arrange around the solute and how specific intermolecular interactions, such as hydrogen bonds with the indole N-H group, influence its behavior.
Analysis of an MD trajectory for 1H-Indole, 3-[(trifluoromethyl)thio]- would typically involve calculating properties such as the Root Mean Square Deviation (RMSD) to assess conformational stability and the Radial Distribution Function (RDF) to understand the solvent structure around the molecule.
A summary of the expected insights from an MD simulation is provided in the table below.
| Simulation Aspect | Information Gained | Potential Findings for 1H-Indole, 3-[(trifluoromethyl)thio]- |
| Conformational Analysis | Preferred shapes and flexibility of the molecule. | Determination of the preferred orientation of the -SCF₃ group relative to the indole ring. |
| Solvent Effects | Influence of the surrounding medium on molecular structure and dynamics. | Understanding how polar or non-polar solvents affect the conformational equilibrium. |
| Intermolecular Interactions | Analysis of non-covalent interactions with solvent molecules. | Identification of key hydrogen bonding or van der Waals interactions. |
| Vibrational Motion | Dynamic fluctuations of bond lengths and angles. | Characterization of the flexibility of different parts of the molecule. |
Note: The findings in this table are generalized expectations for what an MD simulation would reveal. Specific quantitative results would necessitate a dedicated simulation study.
Concluding Perspectives and Future Research Trajectories for 1h Indole, 3 Trifluoromethyl Thio
Opportunities in Green Chemistry and Sustainable Synthesis
The synthesis of functionalized indoles is moving away from traditional methods, which can be inefficient and environmentally burdensome, towards more sustainable and eco-friendly protocols. researchgate.net Modern synthetic chemistry emphasizes the need for greener methods that minimize toxic byproducts and utilize renewable or recyclable resources. researchgate.net Oxidative carbonylation reactions and metal-catalyzed processes are now seen as simpler and more environmentally friendly routes for synthesizing important organic compounds like indoles. beilstein-journals.orgnih.gov
Future opportunities in the synthesis of 1H-Indole, 3-[(trifluoromethyl)thio]- and its derivatives lie in the adoption of green chemistry principles. openmedicinalchemistryjournal.com This includes the development of catalyst-free and chromatography-free multicomponent reactions, potentially using green solvents like ethanol (B145695) or water to reduce environmental impact. acs.orgrsc.org The use of magnetic nanoparticles as reusable catalysts also presents a promising avenue for creating biologically active indole (B1671886) frameworks through sustainable methodologies. researchgate.net Further research could focus on one-pot syntheses and palladium-catalyzed reactions under milder conditions to improve atom economy and reduce energy consumption, aligning with the goals of industrial and green chemistry. rsc.orgresearchgate.net
| Aspect | Traditional Methods | Green/Sustainable Methods |
|---|---|---|
| Catalysts | Often require stoichiometric, non-recyclable reagents. | Employ recyclable catalysts (e.g., metal nanoparticles) or are catalyst-free. researchgate.netacs.org |
| Solvents | Reliance on volatile, often toxic, organic solvents. | Use of benign solvents like water and ethanol. rsc.org |
| Process | Multi-step syntheses with intermediate purification. | One-pot, multicomponent reactions to improve efficiency. nih.gov |
| Byproducts | Can generate significant toxic waste. | Designed to minimize waste and byproducts. researchgate.net |
Underexplored Biological Applications and Target Identification
The indole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs. rsc.orgresearchgate.netnih.gov Derivatives have shown a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. openmedicinalchemistryjournal.commdpi.comnih.gov The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability and cell membrane permeability by increasing lipophilicity. mdpi.comhovione.comresearchgate.net
While the anticancer and anti-infective potential of trifluoromethylated indoles is an active area of research, many other therapeutic avenues for 1H-Indole, 3-[(trifluoromethyl)thio]- remain largely unexplored. mdpi.com Its potential role in modulating targets for neurodegenerative diseases, metabolic disorders, or as a specific enzyme inhibitor warrants investigation. mdpi.commdpi.com For instance, indole derivatives have been identified as inhibitors of key targets in cancer, such as protein kinases, tubulin, and histone deacetylases (HDACs), suggesting that the unique electronic properties of the trifluoromethylthio group could be leveraged to design novel, selective inhibitors. mdpi.comnih.gov
Future research should focus on broad biological screening to uncover novel activities. Target identification studies, moving beyond phenotypic screening, will be crucial to elucidate the specific molecular mechanisms of action and identify the protein partners with which this compound interacts.
Advancements in Rational Drug Design through Computational Tools
The conventional trial-and-error approach to drug discovery is notoriously time-consuming and expensive. nih.gov Modern drug design increasingly relies on computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, to accelerate the discovery of new therapeutic agents. nih.gov These in silico techniques allow for the prediction of how a molecule will interact with a biological target, guiding the synthesis of more potent and selective compounds. nih.govthesciencein.org
The indole scaffold has been the subject of extensive computational studies. For example, molecular docking has been used to design and rationalize the activity of indole derivatives as antimicrobial agents and anticancer therapeutics targeting specific proteins. nih.govnih.govresearchgate.net The trifluoromethyl group is particularly valued in this context, as its inclusion can significantly alter a compound's binding affinity and pharmacokinetic properties. hovione.comresearchgate.net
For 1H-Indole, 3-[(trifluoromethyl)thio]-, rational drug design offers a powerful path forward. Computational tools can be used to:
Virtual Screening: Screen libraries of virtual derivatives against known biological targets to identify promising candidates.
Binding Mode Analysis: Use molecular docking to predict how the compound binds to a protein's active site, revealing key interactions that contribute to its biological activity. nih.gov
Pharmacokinetic Prediction: Model ADME (absorption, distribution, metabolism, and excretion) properties to optimize the compound for better drug-like characteristics.
This computational-first approach can de-risk and streamline the development process, ensuring that laboratory resources are focused on synthesizing molecules with the highest probability of success.
Synergistic Approaches in Material Science and Bio-Conjugation
Beyond pharmaceuticals, the unique properties of the 1H-Indole, 3-[(trifluoromethyl)thio]- scaffold present opportunities in advanced materials and chemical biology. The indole core is a key component in organic functional materials, and its derivatives have found applications in organic solar cells. openmedicinalchemistryjournal.com The strong electron-withdrawing nature of the trifluoromethylthio group could impart novel electronic or photophysical properties, making it a candidate for the development of new organic semiconductors or fluorescent probes.
In the realm of chemical biology, bio-conjugation —the process of linking a molecule to a biomolecule like a protein or antibody—is a rapidly growing field. nih.govadcreview.com Indole scaffolds can be modified to serve as handles for attaching them to larger biological entities. nih.gov This strategy is central to the development of Antibody-Drug Conjugates (ADCs), which deliver potent cytotoxic agents directly to cancer cells. nih.gov
The trifluoromethyl group on 1H-Indole, 3-[(trifluoromethyl)thio]- offers a distinct advantage in this area. The fluorine-19 (¹⁹F) nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy because it is naturally absent in biological systems, providing a background-free signal. nih.govresearchgate.neted.ac.uk By incorporating this compound into a bioconjugate, ¹⁹F NMR could be used to:
Monitor the successful conjugation to a protein. nih.gov
Study conformational changes in the target protein upon binding.
Track the location and metabolism of the conjugate within a complex biological environment.
This dual-functionality—as both a structural component and an analytical probe—opens up exciting possibilities for creating sophisticated tools for diagnostics and targeted therapeutics.
Q & A
Basic: What are the recommended synthetic routes for 1H-Indole, 3-[(trifluoromethyl)thio]-?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1: React 1H-indole derivatives with trifluoromethylthiolating agents (e.g., AgSCF₃ or CuSCF₃) under inert conditions .
- Step 2: Optimize reaction time and temperature (e.g., 48–72 hours at 60–80°C) to enhance yield .
- Step 3: Purify via column chromatography (e.g., cyclohexane/EtOAc gradients) or recrystallization .
Key Considerations: Monitor reaction progress using TLC or HPLC. Avoid moisture-sensitive conditions due to the instability of SCF₃ intermediates .
Basic: How is the structural integrity of 3-[(trifluoromethyl)thio]-substituted indoles validated?
Methodological Answer:
Use a combination of:
- X-ray crystallography to confirm stereochemistry and bond lengths (e.g., C–S–CF₃ bond geometry) .
- NMR spectroscopy:
- ¹H NMR: Identify indole protons (e.g., δ 7.2–8.0 ppm for aromatic protons) and SCF₃ group effects on chemical shifts .
- ¹⁹F NMR: Detect trifluoromethyl signals (δ -40 to -45 ppm) .
- HRMS: Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
Basic: What is the proposed mechanism of action for this compound in cancer research?
Methodological Answer:
The compound inhibits tubulin polymerization by binding to the colchicine site on β-tubulin, disrupting microtubule dynamics.
- Experimental Design:
- In vitro assay: Measure tubulin polymerization inhibition using purified tubulin and a spectrophotometric readout .
- Competitive binding: Compare IC₅₀ values against colchicine or combretastatin-A4 to assess relative potency .
Key Finding: Derivatives with 3-[(trifluoromethyl)thio] substitutions show IC₅₀ values in the nanomolar range, exceeding reference drugs in some cases .
Advanced: How can researchers optimize the anticancer activity of this scaffold?
Methodological Answer:
Focus on structure-activity relationship (SAR) studies:
- Position 3: Retain the SCF₃ group for strong tubulin binding .
- Positions 4–7: Introduce electron-withdrawing groups (e.g., Cl, F) or methoxy substituents to enhance cytotoxicity .
- Position 2: Explore aromatic or heterocyclic substitutions (e.g., imidazole) to modulate solubility and bioavailability .
Example: 6,7-Dichloro-3-[(trifluoromethyl)thio]-1H-indole showed 10-fold higher activity against multidrug-resistant cell lines than parental lines .
Advanced: How does this compound overcome P-glycoprotein-mediated drug resistance?
Methodological Answer:
The SCF₃ group reduces affinity for P-glycoprotein (P-gp) efflux pumps:
- Assay Design: Compare cytotoxicity in P-gp-overexpressing (NCI/ADR-RES) vs. sensitive cell lines using MTT assays .
- Mechanistic Insight: Hydrophobic SCF₃ substitutions may alter membrane permeability, bypassing P-gp recognition .
Data Highlight: Derivatives with SCF₃ groups retained IC₅₀ values <50 nM in resistant lines, unlike vinblastine or paclitaxel .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Methodological Answer:
- Xenograft models: Administer the compound (e.g., 10–50 mg/kg, oral or IV) to mice bearing HeLa or MDA-MB-231 tumors.
- PK Parameters: Measure plasma half-life (t₁/₂), bioavailability, and brain penetration using LC-MS/MS .
Challenge: Address metabolic instability of the SCF₃ group by co-administering CYP450 inhibitors or developing prodrugs .
Advanced: How can computational modeling guide derivative design?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to predict binding poses in the colchicine pocket of β-tubulin (PDB: 1SA0) .
- QSAR: Correlate electronic parameters (e.g., Hammett σ) of substituents with cytotoxicity .
Case Study: Modeling revealed that SCF₃ groups form hydrophobic interactions with Leu248 and Lys254 residues, enhancing affinity .
Advanced: Can this compound synergize with immunotherapies?
Methodological Answer:
- Combination therapy: Test with NK cell activators (e.g., IL-15) in co-culture assays.
- Mechanism: Sub-cytotoxic doses (10 nM) of the compound enhance NK cell-mediated lysis by upregulating death receptors on cancer cells .
Data: 6-Methoxy-3-[(trifluoromethyl)thio]-1H-indole increased NK cell cytotoxicity by 40% in HeLa co-cultures .
Advanced: What strategies mitigate off-target effects in non-cancer cells?
Methodological Answer:
- Selectivity screening: Compare IC₅₀ in cancer vs. normal (e.g., NIH3T3) cells .
- Proteomics: Identify off-targets via affinity pull-down assays and LC-MS/MS .
Finding: Derivatives with 3,4,5-trimethoxyphenyl substitutions showed >100-fold selectivity for cancer cells .
Advanced: Does this scaffold inhibit non-tubulin targets (e.g., Hedgehog signaling)?
Methodological Answer:
- Hedgehog pathway assay: Measure Gli1 reporter activity in NIH3T3 Shh-Light II cells .
- Result: 3-[(Trifluoromethyl)thio]-indoles blocked Gli1 transcription (IC₅₀: 38–72 nM) via Smoothened receptor antagonism .
Implication: Dual tubulin/Hedgehog inhibition expands therapeutic potential in cancers like medulloblastoma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
